molecular formula C14H21N3O B11819281 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11819281
M. Wt: 247.34 g/mol
InChI Key: ITKSNQDZRJLYPI-UHFFFAOYSA-N
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Description

2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a sec-butylamino group. The unique structure of this compound makes it valuable for various research and industrial applications.

Preparation Methods

The synthesis of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve chloroacetylation followed by amidation of the carboxylate group and a final cyclization step . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the presence of the sec-butylamino group contribute to its binding affinity and selectivity towards certain proteins and enzymes . These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrolidine and pyridine rings, which confer distinct reactivity and selectivity.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-[6-(butan-2-ylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-3-11(2)16-14-7-6-12(9-15-14)13-5-4-8-17(13)10-18/h6-7,9-11,13H,3-5,8H2,1-2H3,(H,15,16)

InChI Key

ITKSNQDZRJLYPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

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